Linezolid Impurity 16
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Overview
Description
Linezolid Impurity 16 is a byproduct formed during the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including those caused by vancomycin-resistant Enterococcus faecium and methicillin-resistant Staphylococcus aureus . Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the final pharmaceutical product.
Mechanism of Action
Target of Action
Linezolid, the parent compound of Linezolid Impurity 16, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .
Mode of Action
Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a bacteriostatic effect against both enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .
Pharmacokinetics
Linezolid exhibits linear pharmacokinetics, supporting a twice-daily schedule for administration . It has an absolute oral bioavailability of 100%, meaning it can be fully absorbed when taken orally . This property makes Linezolid unique among antibiotics, as comparable antibiotics such as vancomycin can only be administered intravenously . No dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .
Result of Action
The primary result of Linezolid’s action is the inhibition of bacterial growth and reproduction . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . This leads to the effective treatment of infections caused by these bacteria .
Action Environment
The action of Linezolid can be influenced by various environmental factors. For instance, the rise of Linezolid resistance has been widely observed both in clinical and non-clinical settings . The horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid is used can significantly influence its action, efficacy, and stability.
Preparation Methods
The synthesis of Linezolid involves multiple steps, starting with the reaction of morpholine and 1,2-difluoro-4-nitrobenzene to form a carbamate intermediate . This intermediate undergoes several transformations, including reactions with ®-glycidyl butyrate and mesyl chloride, leading to the formation of various intermediates and impurities . Linezolid Impurity 16 is typically formed during these synthetic steps and can be isolated and characterized using chromatographic techniques .
Chemical Reactions Analysis
Linezolid Impurity 16 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the impurity to more reduced forms.
Substitution: Various substitution reactions can occur, particularly involving halogen atoms or other substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
Linezolid Impurity 16 can be compared with other impurities formed during the synthesis of Linezolid, such as:
Desfluoro Linezolid: This impurity lacks a fluorine atom and is used as a reference standard.
Linezolid Dimer: Formed by the dimerization of Linezolid, this impurity can affect the purity and efficacy of the final product.
Deacetyl Linezolid: This impurity results from the deacetylation of Linezolid and is studied for its potential impact on drug safety.
This compound is unique due to its specific formation pathway and the conditions under which it is produced. Its identification and control are essential for ensuring the quality of Linezolid as a pharmaceutical product.
Properties
CAS No. |
1798014-14-8 |
---|---|
Molecular Formula |
C32H31FN4O7 |
Molecular Weight |
602.6 g/mol |
IUPAC Name |
2-[(2R)-3-(N-[(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl]-3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H31FN4O7/c33-27-15-20(9-10-28(27)34-11-13-44-14-12-34)35(16-21(38)18-36-29(40)23-5-1-2-6-24(23)30(36)41)17-22(39)19-37-31(42)25-7-3-4-8-26(25)32(37)43/h1-10,15,21-22,38-39H,11-14,16-19H2/t21-,22+ |
InChI Key |
PXLLNHVJMJPPPN-SZPZYZBQSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N(C[C@@H](CN3C(=O)C4=CC=CC=C4C3=O)O)C[C@H](CN5C(=O)C6=CC=CC=C6C5=O)O)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N(CC(CN3C(=O)C4=CC=CC=C4C3=O)O)CC(CN5C(=O)C6=CC=CC=C6C5=O)O)F |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione |
Origin of Product |
United States |
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